molecular formula C19H21N3O3S B14165044 Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-

Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-

Cat. No.: B14165044
M. Wt: 371.5 g/mol
InChI Key: KCKJLVTUYPGHHC-UHFFFAOYSA-N
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Description

Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is a complex organic compound with a unique structure that combines elements of pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the sulfonyl group and the propanamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production. The choice of solvents and purification methods, such as recrystallization or chromatography, is also crucial in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2,2-dimethyl-N-phenyl-: This compound shares a similar core structure but lacks the sulfonyl and pyrrolo[2,3-b]pyridine groups.

    Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: This compound has a methoxy group instead of the sulfonyl group, leading to different chemical properties.

Uniqueness

Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is unique due to its combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is a complex chemical compound with significant potential in pharmaceutical applications. Its structure incorporates a propanamide group and a pyrrolo[2,3-b]pyridine moiety, which contributes to its biological activity. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H30N4O4S
  • Molecular Weight : Approximately 514.66 g/mol
  • Key Functional Groups : Amide, sulfonyl, and pyrrolopyridine

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Research indicates that propanamide derivatives can inhibit specific kinases involved in inflammatory processes. This suggests potential applications in treating conditions like cancer and autoimmune diseases. The following are key mechanisms through which this compound may exert its biological effects:

  • Kinase Inhibition : Inhibiting kinases can disrupt signaling pathways that promote tumor growth and inflammation.
  • Protein Interaction : The compound's structural features facilitate interactions with target proteins or enzymes within cellular pathways.

Biological Activity Overview

The biological activity of propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- can be summarized as follows:

Activity Type Description
Anticancer Potential Exhibits cytotoxic effects on various cancer cell lines including MCF7 and A549.
Anti-inflammatory May inhibit inflammatory pathways through kinase inhibition.
Antiviral Activity Potential for antiviral applications as indicated by structural similarities to other active compounds.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic potential of similar compounds against human cancer cell lines (MCF7, NCI-H460). The results indicated significant inhibitory effects with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Kinase Inhibition :
    • Research has shown that derivatives similar to propanamide may inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential in cancer therapy .
  • Synthesis and Evaluation :
    • Various synthetic routes have been explored for the production of propanamide derivatives bearing the sulfonyl group. These studies not only confirm the feasibility of synthesizing the compound but also evaluate its biological efficacy .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2,2-dimethyl-N-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]propanamide

InChI

InChI=1S/C19H21N3O3S/c1-13-5-7-16(8-6-13)26(24,25)22-10-9-14-11-15(12-20-17(14)22)21-18(23)19(2,3)4/h5-12H,1-4H3,(H,21,23)

InChI Key

KCKJLVTUYPGHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)NC(=O)C(C)(C)C

Origin of Product

United States

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